molecular formula C11H23BO2 B3278294 4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane CAS No. 67562-21-4

4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane

Cat. No.: B3278294
CAS No.: 67562-21-4
M. Wt: 198.11 g/mol
InChI Key: HGDUDBHKPWORAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane can be synthesized by reacting triisopropyl borate with pinacol in the presence of an acid catalyst. The reaction typically involves heating the mixture to around 90°C for 12-16 hours . The completion of the reaction is monitored using gas chromatography, ensuring that the pinacol content is less than 4.0% . The product is then purified by distillation, yielding a colorless oil with high purity as confirmed by nuclear magnetic resonance spectroscopy .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then distilled and collected in fractions, with purity levels typically ranging from 87-96% .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation reactions.

    Transition Metal Catalysts: Employed in hydroboration reactions.

    Acid Catalysts: Utilized in the synthesis of the compound.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane primarily involves its role as a boron source in various chemical reactions. The boron atom in the compound can form stable bonds with carbon atoms, facilitating the formation of complex organic molecules. The compound’s reactivity is influenced by the presence of the dioxaborolane ring, which stabilizes the boron atom and enhances its ability to participate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in organic synthesis and pharmaceutical research. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in scientific research.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-pentyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDUDBHKPWORAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450854
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67562-21-4
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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